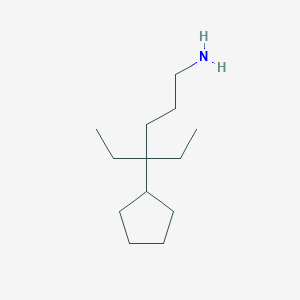![molecular formula C8H6ClF3N2 B13009955 4-chloro-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13009955.png)
4-chloro-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-(trifluoromethyl)pyrimidine , is a chemical compound with the molecular formula C5H2ClF3N2. It is a liquid at room temperature and has a predicted melting point of 10.00°C . This compound is used in various scientific applications due to its unique properties.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of 4-chloro-2-(trifluoromethyl)pyrimidine. One common method involves the reaction of 2,4-dichloro-5-trifluoromethylpyrimidine with an appropriate base, such as potassium carbonate, in a solvent like dimethyl sulfoxide (DMSO). The reaction yields the desired compound.
Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yield and purity for commercial purposes.
Análisis De Reacciones Químicas
Reactivity: 4-Chloro-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.
Reduction Reactions: Reduction of the trifluoromethyl group can lead to different derivatives.
Other Transformations: Depending on reaction conditions, it may participate in other transformations.
- Bases (e.g., potassium carbonate)
- Solvents (e.g., DMSO)
- Nucleophiles (for substitution reactions)
Major Products: The major products formed depend on the specific reaction conditions and the substituents introduced. These products can be further modified for specific applications.
Aplicaciones Científicas De Investigación
4-Chloro-2-(trifluoromethyl)pyrimidine finds applications in:
Medicinal Chemistry: It serves as a scaffold for designing potential drug candidates due to its unique structure.
Agrochemicals: Some derivatives exhibit herbicidal or fungicidal properties.
Materials Science: It can be incorporated into polymers or materials for specific properties.
Mecanismo De Acción
The exact mechanism of action for this compound depends on its specific application. It may interact with biological targets, enzymes, or receptors, leading to various effects. Further research is needed to elucidate these mechanisms.
Comparación Con Compuestos Similares
While 4-chloro-2-(trifluoromethyl)pyrimidine has distinct properties, it shares similarities with other pyrimidine derivatives. Notable similar compounds include 2-chloro-4-(trifluoromethyl)pyrimidine and related analogs.
Propiedades
Fórmula molecular |
C8H6ClF3N2 |
|---|---|
Peso molecular |
222.59 g/mol |
Nombre IUPAC |
4-chloro-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C8H6ClF3N2/c9-6-4-2-1-3-5(4)13-7(14-6)8(10,11)12/h1-3H2 |
Clave InChI |
GJLVCUMLLLEWKF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)N=C(N=C2Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


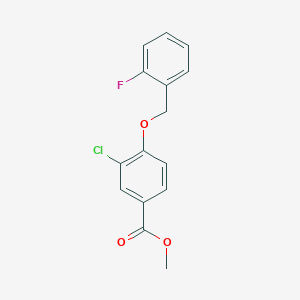
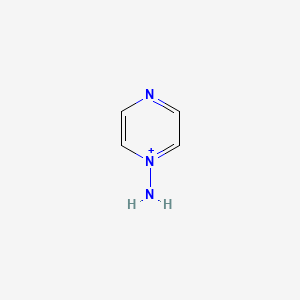


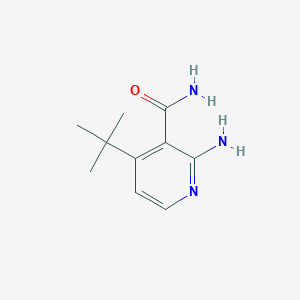
![6-Azabicyclo[3.2.0]hept-3-ene](/img/structure/B13009901.png)
![Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate](/img/structure/B13009902.png)
![3-Amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13009913.png)
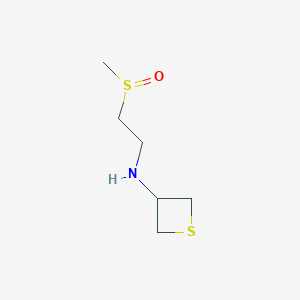
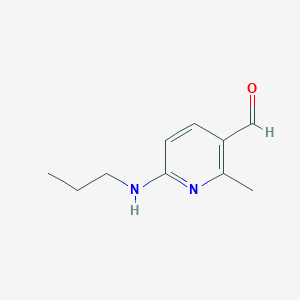
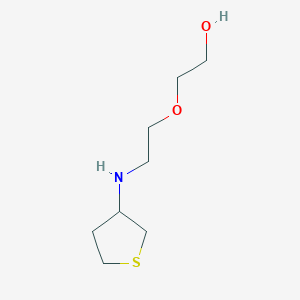
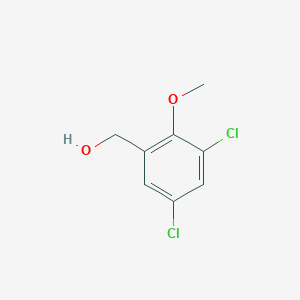
![tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13009948.png)
